D,L-Buthionine

描述

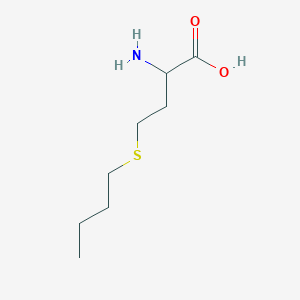

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955062 | |

| Record name | 2-Amino-4-(butylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-14-7 | |

| Record name | Buthionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(butylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D,L-Buthionine Sulfoximine

Introduction

D,L-Buthionine sulfoximine (BSO) is a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[1][2][3] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione (GSH), a critical intracellular antioxidant.[1][2][4] By irreversibly inhibiting γ-GCS, BSO leads to the depletion of cellular GSH levels, thereby inducing a state of oxidative stress.[4][5] This targeted disruption of redox homeostasis has positioned BSO as a valuable tool in biomedical research, particularly in cancer biology. Elevated GSH levels are often associated with tumor cell resistance to chemotherapy and radiation.[3][5] Consequently, BSO is widely investigated as a chemosensitizing and radiosensitizing agent, aiming to enhance the efficacy of conventional cancer therapies.[1][3][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound sulfoximine, offering essential data and methodologies for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound sulfoximine is a synthetic amino acid analog.[6] The "D,L-" prefix indicates that it is a racemic mixture of the D- and L-isomers. The sulfoximine moiety is chiral at the sulfur atom, and the "S,R" designation refers to the configuration at this center. Therefore, the commercial this compound-(S,R)-sulfoximine is a mixture of four stereoisomers.[7]

dot graph { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

BSO [ label=<

This compound Sulfoximine IUPAC Name2-amino-4-[butyl(imino)oxo-λ⁶-sulfanyl]butanoic acid SynonymsBSO, Buthionine Sulfoximine CAS Number5072-26-4 Molecular FormulaC₈H₁₈N₂O₃S Molecular Weight222.3 g/mol SMILESCCCCS(=N)(=O)CCC(N)C(O)=O InChI KeyKJQFBVYMGADDTQ-UHFFFAOYSA-N

> ] } Caption: Key identifiers for this compound Sulfoximine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of BSO is paramount for its effective use in experimental and developmental settings. These properties influence its solubility, stability, and bioavailability.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 214-215.5 °C (with decomposition) | [1][8] |

| Density | 1.29 g/mL | [1] |

| Boiling Point | 382.3 °C | [1] |

Solubility

BSO exhibits good solubility in aqueous solutions, a key characteristic for its application in biological systems. Heat and/or sonication may be required to fully dissolve the material.[8]

| Solvent | Solubility | Source(s) |

| Water | ≥ 50 mg/mL | [8][9] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | [5][10] |

| Acetate Buffer, pH 4 | > 100 mg/mL | [6] |

| Carbonate Buffer, pH 9 | > 100 mg/mL | [6] |

| Ethanol | Sparingly soluble | [5] |

| DMSO | Sparingly soluble | [5] |

| Dimethylformamide (DMF) | Sparingly soluble | [5] |

| Dimethylacetamide | < 1 mg/mL | [6] |

For biological experiments, it is recommended to prepare fresh aqueous solutions of BSO by dissolving it directly in aqueous buffers.[5] Storing aqueous solutions for more than one day is not advised.[5][7]

Stability

BSO demonstrates good stability under typical laboratory conditions.

| Condition | Stability | Source(s) |

| Bulk (Solid), Room Temperature | No decomposition after 90 days in light or dark | [6] |

| Bulk (Solid), 50 °C | ~1% decomposition after 90 days in light or dark | [6] |

| Aqueous Solution, Room Temperature | Stable for 72 hours under laboratory light | [6] |

| Long-term Storage (Solid) | Stable for at least two years at -20°C | [5] |

Mechanism of Action: Inhibition of Glutathione Synthesis

BSO exerts its biological effects by targeting the glutathione synthesis pathway. This pathway consists of two ATP-dependent enzymatic steps. BSO specifically and irreversibly inhibits the first enzyme, γ-glutamylcysteine synthetase (γ-GCS).

This inhibition leads to a time- and dose-dependent depletion of intracellular GSH.[2] The specificity of BSO is a key advantage; it does not significantly affect other enzymes, including those involved in xenobiotic metabolism such as cytochrome P-450.[2]

Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving BSO.

Protocol 1: Preparation of a BSO Stock Solution

Objective: To prepare a concentrated stock solution of BSO for use in cell culture or other biological assays.

Materials:

-

This compound sulfoximine powder

-

Sterile phosphate-buffered saline (PBS), pH 7.2

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weigh the desired amount of BSO powder in a sterile conical tube. For example, to make a 100 mM stock solution (22.23 mg/mL), weigh 222.3 mg of BSO.

-

Add a portion of the sterile PBS to the tube. For a final volume of 10 mL, start by adding 7-8 mL of PBS.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the BSO does not fully dissolve, gentle warming in a water bath (up to 37°C) or sonication can be applied.[8]

-

Once the BSO is completely dissolved, adjust the final volume to 10 mL with sterile PBS.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. They should be stable for at least one month in solvent.[9]

Protocol 2: Determination of BSO Solubility

Objective: To determine the solubility of BSO in a specific aqueous buffer.

Materials:

-

This compound sulfoximine powder

-

Buffer of interest (e.g., PBS, Tris-HCl)

-

Microcentrifuge tubes

-

Thermomixer or shaking incubator

-

Microcentrifuge

-

Analytical balance

-

HPLC system or other suitable analytical method for quantification

Procedure:

-

Add an excess amount of BSO powder to a microcentrifuge tube.

-

Add a known volume of the buffer (e.g., 1 mL) to the tube.

-

Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.

-

Quantify the concentration of BSO in the diluted supernatant using a validated analytical method, such as HPLC with UV or fluorescence detection.[6][11]

-

Calculate the original concentration in the supernatant to determine the solubility in mg/mL or molarity.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of BSO

Objective: To provide a representative HPLC method for the quantification of BSO. This method is based on a published procedure and may require optimization.[6]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

BSO standard for calibration curve

-

Mobile phase: 0.01 M Phosphate buffer, pH 5.0

-

Samples containing BSO, prepared in distilled water

Procedure:

-

Preparation of Mobile Phase: Prepare a 0.01 M phosphate buffer and adjust the pH to 5.0. Filter and degas the mobile phase before use.

-

Preparation of Standards: Prepare a series of BSO standards in distilled water (e.g., ranging from 0.1 to 1.0 mg/mL) to generate a calibration curve.

-

HPLC Conditions:

-

Column: C18 reverse-phase (250 x 4.6 mm, 5 µm)

-

Mobile Phase: 0.01 M Phosphate buffer, pH 5.0

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 205 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standards to generate a calibration curve (peak area vs. concentration).

-

Inject the unknown samples.

-

Quantify the amount of BSO in the samples by comparing their peak areas to the calibration curve. The retention time for BSO is approximately 9.95 mL (or 9.95 minutes at a 1.0 mL/min flow rate).[6]

-

Conclusion

This compound sulfoximine is a well-characterized molecule with defined physicochemical properties that facilitate its use as a specific inhibitor of glutathione synthesis. Its high aqueous solubility and stability in solution make it suitable for a wide range of in vitro and in vivo applications. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary technical information to effectively utilize BSO in their studies, ultimately contributing to a deeper understanding of the role of glutathione in health and disease.

References

- Wikipedia. (2023, December 15). Buthionine sulfoximine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119565, DL-Buthionine-(S,R)-sulfoximine.

- Nii, H., Hibi, T., Nakayama, M., & Oda, J. (2003). Structure of γ-glutamylcysteine synthetase complexed with buthionine sulfoximine.

- Miners, J. O., Drew, R., & Birkett, D. J. (1984). The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation. Biochemical pharmacology, 33(18), 2995–3000.

- Lee, H., Lee, S. K., & Lee, K. E. (1998). Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. Journal of Korean medical science, 13(5), 518–524.

- Garza-Lombó, C., Pardo-Vázquez, J. L., & Gonsebatt, M. E. (2019). Systemic L-Buthionine-S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum. Frontiers in cellular neuroscience, 13, 42.

- Martins, F. M., Arada, M. B., Barros, H. R., Matos, P. A., & Serpa, J. (2019). l-Buthionine Sulfoximine Detection and Quantification in Polyurea Dendrimer Nanoformulations. Molecules (Basel, Switzerland), 24(17), 3105.

- Kim, Y. A., Kim, M. Y., & Jung, Y. S. (2009). Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. Molecules and cells, 27(5), 563–568.

- Garza-Lombó, C., Pardo-Vázquez, J. L., & Gonsebatt, M. E. (2019). Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum. Frontiers in Cellular Neuroscience, 13, 42.

- St-Pierre, J., O'Donnell, P., & Proulx, M. (2006). Effect of Buthionine Sulfoximine, a Synthesis Inhibitor of the Antioxidant Glutathione, on the Murine Nigrostriatal Dopaminergic Pathway. Journal of Neurochemistry, 96(5), 1441-1451.

- Taylor & Francis. (n.d.). Buthionine sulfoximine – Knowledge and References.

- Taylor & Francis. (n.d.). Buthionine sulfoximine – Knowledge and References.

- Allen, L. M., & LaCreta, F. P. (1987). Determination of L-buthionine-(S,R)-sulfoximine in plasma by high-performance liquid chromatography with o-phthalaldehyde derivatization and fluorometric detection.

Sources

- 1. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 2. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Determination of L-buthionine-(S,R)-sulfoximine in plasma by high-performance liquid chromatography with o-phthalaldehyde derivatization and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Consequences of Gamma-Glutamylcysteine Synthetase Inhibition

This guide provides a comprehensive technical overview of the biochemical ramifications of inhibiting gamma-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione biosynthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, downstream cellular effects, and key experimental methodologies to investigate this critical pathway.

Section 1: The Central Axis of Cellular Redox Control: γ-Glutamylcysteine Synthetase and Glutathione

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine, or GSH) is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in a multitude of cellular processes including antioxidant defense, detoxification of xenobiotics, and the maintenance of cellular redox homeostasis.[1][2][3] The synthesis of this vital tripeptide is a two-step, ATP-dependent process. The first and rate-limiting step is catalyzed by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[4][5] GCS facilitates the formation of a unique peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, yielding γ-glutamylcysteine.[4] The second step involves the addition of glycine to the C-terminus of γ-glutamylcysteine, a reaction catalyzed by glutathione synthetase (GS).[4]

GCS is a heterodimeric enzyme composed of a catalytic (heavy) subunit (GCLC) and a modifier (light) subunit (GCLM).[4][5] The GCLC subunit, with a molecular weight of approximately 73 kDa, harbors the active site for substrate binding and catalysis.[4][6][7] The GCLM subunit (around 31 kDa) is not catalytically active on its own but significantly enhances the efficiency of the GCLC subunit by lowering the K_m for glutamate and increasing the K_i for GSH, thereby fine-tuning the feedback inhibition by the end-product, glutathione.[4][5] This intricate regulation underscores the cell's tight control over its GSH pool.

The intracellular concentration of GSH is typically in the millimolar range (1-10 mM), and it is predominantly found in its reduced form.[2] The ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox state, with a high GSH/GSSG ratio being indicative of a healthy redox balance.[3][8][9] A decrease in this ratio signifies a shift towards an oxidative environment, a condition implicated in a wide array of pathologies.[10]

Section 2: Pharmacological Interruption of GSH Synthesis: Mechanisms of GCS Inhibition

The strategic position of GCS as the rate-limiting enzyme in GSH synthesis makes it a prime target for pharmacological intervention.[11] By inhibiting GCS, it is possible to deplete cellular GSH levels and study the ensuing biochemical consequences. The most widely used and well-characterized inhibitor of GCS is L-buthionine-(S,R)-sulfoximine (BSO).[12][13][14]

BSO is a structural analog of γ-glutamylcysteine and acts as a potent and irreversible inhibitor of GCS.[12] Its mechanism of action involves binding to the glutamate-binding site of the GCLC subunit.[15] This interaction leads to the phosphorylation of BSO by ATP, forming a stable, phosphorylated intermediate that remains tightly bound to the enzyme's active site, thereby inactivating it.[16] This irreversible inhibition effectively shuts down the de novo synthesis of GSH, leading to a time- and concentration-dependent depletion of the intracellular GSH pool.[17][18]

The inhibition of GCS and subsequent GSH depletion can be leveraged for therapeutic purposes, particularly in oncology. Many cancer cells exhibit elevated GSH levels, which contributes to their resistance to chemotherapy and radiation therapy by neutralizing drug-induced reactive oxygen species (ROS) and detoxifying chemotherapeutic agents.[11] By depleting GSH with inhibitors like BSO, cancer cells can be sensitized to conventional anticancer treatments.[17][19]

Section 3: The Ripple Effect: Core Biochemical Consequences of GCS Inhibition

The depletion of cellular GSH pools through GCS inhibition triggers a cascade of predictable and interconnected biochemical events, fundamentally altering the cell's ability to cope with oxidative stress and maintain redox homeostasis.

Escalating Oxidative Stress and ROS Accumulation

The most immediate and profound consequence of GCS inhibition is a dramatic increase in oxidative stress.[17][20] GSH is a primary scavenger of reactive oxygen species (ROS), such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, both directly and as a cofactor for enzymes like glutathione peroxidases (GPxs).[1][2] With diminished GSH levels, the cell's capacity to neutralize these damaging species is severely compromised, leading to their accumulation. This imbalance between ROS production and antioxidant defense is a hallmark of oxidative stress.[21]

Perturbation of Redox Signaling Pathways

The cellular redox environment, largely dictated by the GSH/GSSG ratio, plays a crucial role in regulating a variety of signaling pathways.[1] GCS inhibition and the resultant shift in this ratio can significantly impact these pathways. A key example is the Keap1-Nrf2 pathway, a major regulator of the antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of a battery of antioxidant and cytoprotective genes, including those involved in GSH synthesis.[2] While GCS inhibition can initially activate Nrf2 as a compensatory response, prolonged GSH depletion can overwhelm this system.[22]

Induction of Apoptotic Cell Death

Sustained and severe GSH depletion is a potent trigger for programmed cell death, or apoptosis.[17][23] The mechanisms linking GSH loss to apoptosis are multifaceted. The accumulation of ROS can lead to oxidative damage to lipids, proteins, and DNA, initiating the intrinsic apoptotic pathway.[17][24] This pathway is characterized by mitochondrial dysfunction, including the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis.[1][23] Furthermore, GSH depletion has been shown to be an early and necessary event in the progression of apoptosis induced by various stimuli.[23][25] The loss of GSH can modulate the activity of caspases and is required for the formation of the apoptosome, a key complex in the apoptotic cascade.[23]

Impact on Cellular Proliferation and Metabolism

The cellular redox state is intricately linked to cell proliferation and metabolic processes. GSH is required for DNA synthesis and repair, and its depletion can lead to cell cycle arrest.[1][26] The altered redox environment can also impact the function of numerous enzymes and transcription factors that regulate metabolic pathways.

Section 4: Visualizing the Core Concepts

To better illustrate the key pathways and experimental workflows discussed, the following diagrams are provided in Graphviz DOT language.

Glutathione Biosynthesis Pathway and GCS Inhibition

Caption: Glutathione biosynthesis pathway and the inhibitory action of BSO on GCS.

Biochemical Consequences of GCS Inhibition

Caption: Downstream biochemical consequences resulting from GCS inhibition.

Experimental Workflow for Studying GCS Inhibition

Sources

- 1. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 6. GCLC - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Glutathione in Cellular Redox Homeostasis and Disease Manifestation [mdpi.com]

- 10. Glutathione dysregulation and the etiology and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are GCLC inhibitors and how do they work? [synapse.patsnap.com]

- 12. selleckchem.com [selleckchem.com]

- 13. scbt.com [scbt.com]

- 14. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 15. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structure of γ-glutamylcysteine synthetase: Insights into the mechanism of catalysis by a key enzyme for glutathione homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma. (2008) | Barbara Marengo | 77 Citations [scispace.com]

- 19. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.sg]

- 22. NRF2 as a regulator of cell metabolism and inflammation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glutathione depletion regulates both extrinsic and intrinsic apoptotic signaling cascades independent from multidrug resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. resources.biomol.com [resources.biomol.com]

- 25. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Toxicology Profile of D,L-Buthionine Sulfoximine (BSO)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D,L-Buthionine sulfoximine (BSO) is a potent and specific inhibitor of glutathione (GSH) synthesis, making it an invaluable tool in toxicological research and a candidate for chemosensitization and radiosensitization strategies in oncology. This guide provides a comprehensive overview of the in vitro toxicological profile of BSO, grounded in its core mechanism of action. We will explore its direct cytotoxic effects, its synergistic potential with other therapeutic agents, and the critical experimental workflows required to accurately characterize its impact on cellular systems. The narrative emphasizes the causality behind experimental design, providing field-proven insights for robust and reproducible in vitro studies.

The Central Role of Glutathione in Cellular Defense

Glutathione is the most abundant non-protein thiol in mammalian cells, existing primarily in its reduced form (GSH).[1] It is a cornerstone of the cell's antioxidant defense system, participating directly in the neutralization of reactive oxygen species (ROS) and serving as a critical cofactor for enzymes like glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).[1] The cellular GSH pool is maintained by a delicate balance between synthesis and regeneration. The de novo synthesis pathway is a two-step enzymatic process, with the first step, catalyzed by glutamate-cysteine ligase (GCL), also known as gamma-glutamylcysteine synthetase (γ-GCS), being the rate-limiting step.

Core Mechanism of Action: Irreversible Inhibition of GCL

BSO exerts its biological effects by specifically and irreversibly inhibiting GCL.[2][3] This action blocks the initial, rate-limiting step of GSH synthesis, leading to a time- and concentration-dependent depletion of the intracellular GSH pool.[4] This targeted inhibition is the primary event that precipitates the cascade of toxicological outcomes observed in vitro.

Caption: Mechanism of BSO-mediated inhibition of glutathione synthesis.

In Vitro Toxicological Profile of BSO

The consequences of GSH depletion via BSO are multifaceted, ranging from direct cytotoxicity in sensitive cell lines to the potentiation of other cytotoxic agents.

Direct Cytotoxicity and Induction of Cell Death

While often used as a sensitizing agent at non-toxic doses, BSO monotherapy can be directly cytotoxic, particularly in cell lines that are highly dependent on GSH for survival or have a high basal level of oxidative stress.[5]

-

Oxidative Stress: The primary consequence of GSH depletion is an imbalanced cellular redox state, leading to the accumulation of ROS.[6][7] This oxidative stress can damage lipids, proteins, and DNA, ultimately triggering cell death pathways.[8]

-

Apoptosis: BSO-induced GSH loss is a potent trigger for apoptosis in various cancer cell lines, including neuroblastoma and leukemia.[5][7][9] The apoptotic cascade can be initiated through ROS-dependent mechanisms, leading to the loss of mitochondrial membrane potential, caspase activation, and DNA fragmentation.[7][8][10]

-

Ferroptosis: BSO is classified as a Class I ferroptosis inducer.[11] By depleting GSH, BSO inhibits the activity of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid ROS is a hallmark of ferroptosis, an iron-dependent form of regulated cell death.[11][12][13]

Table 1: Representative Effects of BSO-Induced GSH Depletion in Various Cell Lines

| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |

|---|---|---|---|---|

| SNU-1 (Human Stomach Cancer) | 1 mM | 2 days | 75.7% | [2] |

| OVCAR-3 (Human Ovarian Cancer) | 1 mM | 2 days | 74.1% | [2] |

| Ht22 (Mouse Hippocampal) | 0.03 mM | 15 hours | ~65% | [1] |

| B16 Melanoma | 50 µM | 24 hours | >99% | [4] |

| MCF-7/ADRR (Breast Cancer) | 50 µM | 48 hours | 80-90% |[14] |

Sensitization to Chemotherapy and Radiation

A primary application of BSO in research is its ability to lower the threshold for cytotoxicity of other agents. Glutathione can detoxify numerous xenobiotics, including chemotherapeutic drugs, through conjugation reactions catalyzed by GSTs. By depleting GSH, BSO compromises this critical detoxification pathway.

-

Chemosensitization: BSO has been shown to significantly enhance the in vitro cytotoxicity of alkylating agents (e.g., melphalan, cisplatin), anthracyclines (e.g., doxorubicin), and other drugs in both drug-sensitive and resistant cell lines.[2][3][14][15][16] This effect is often attributed to increased drug-target interactions, such as higher levels of DNA cross-linking, due to reduced drug inactivation.[16]

-

Radiosensitization: BSO is an effective radiosensitizing agent, particularly in hypoxic cells.[2] The sensitization is linked to the depletion of thiols, which are crucial for scavenging radiation-induced free radicals.

Table 2: Examples of BSO-Mediated Chemosensitization In Vitro

| Cell Line | Sensitized Agent | BSO Pretreatment | Dose Modification Factor (DMF) | Reference |

|---|---|---|---|---|

| RPMI 8322 (Human Melanoma) | Melphalan | 0.01 mM, 24 h | 3.4 | [16] |

| RPMI 8322 (Human Melanoma) | Nitrogen Mustard | 0.01 mM, 24 h | 3.3 | [16] |

| RPMI 8322 (Human Melanoma) | Cisplatin | 0.01 mM, 24 h | 1.5 | [16] |

| ST486 (Burkitt Lymphoma) | Doxorubicin | 25 µM, 24 h | Significant Potentiation |[15] |

It is crucial to note that BSO does not potentiate all chemotherapeutics. For instance, studies have shown that GSH depletion by BSO can antagonize the cytotoxic effects of taxol, potentially by interfering with microtubule stability and cell cycle arrest.[17]

Key In Vitro Experimental Protocols

A thorough toxicological assessment of BSO requires a multi-parametric approach. The following section outlines core, self-validating protocols.

Caption: General experimental workflow for assessing the in vitro effects of BSO.

Protocol: Quantification of Intracellular Glutathione

Causality: This is the most critical assay to confirm BSO's mechanism of action. A reduction in GSH levels validates that the observed downstream effects are linked to the intended target. The use of Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), provides a reliable colorimetric method for quantifying total thiols.[18][19][20]

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density (e.g., 1.5 x 10^6 cells/well in a 6-well plate) and allow them to adhere. Treat with various concentrations of BSO for the desired time periods (e.g., 24-72 hours). Include an untreated vehicle control.

-

Cell Lysis:

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold 5% sulfosalicylic acid (SSA) to each well to lyse cells and precipitate proteins.[18] The acidic environment stabilizes GSH.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 10 minutes.

-

-

Sample Preparation:

-

Colorimetric Assay (96-well plate format):

-

Measurement and Analysis:

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 405-415 nm using a microplate reader.[19]

-

Calculate GSH concentration based on the standard curve. Normalize results to protein concentration (determined from the SSA pellet using a Bradford or BCA assay) to account for differences in cell number.

-

Protocol: Assessment of Cell Viability and Cytotoxicity

Causality: It is essential to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death). Therefore, combining a metabolic activity assay with a membrane integrity assay provides a more complete picture.

Methodology (Multiplexed Assay):

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with a serial dilution of BSO. Include vehicle controls and a positive control for cytotoxicity (e.g., digitonin).

-

Membrane Integrity Assay (e.g., CellTox™ Green):

-

Add the membrane-impermeable fluorescent dye to the wells at the time of BSO treatment.[21] The dye will not enter live cells but will bind to the DNA of dead cells with compromised membranes, emitting a fluorescent signal.

-

At the desired time point (e.g., 48 hours), measure fluorescence according to the manufacturer's protocol. This reading represents the level of cytotoxicity.

-

-

Metabolic Viability Assay (e.g., MTT or CellTiter-Glo®):

-

Following the fluorescence reading, add the viability reagent (e.g., MTT or a stabilized luciferase/luciferin reagent) to the same wells.

-

MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, which is then solubilized and measured colorimetrically.[2]

-

Luminescent assays like CellTiter-Glo® measure ATP levels, which are proportional to the number of metabolically active cells.

-

Incubate as required and measure absorbance or luminescence. This reading represents the relative number of viable cells.

-

-

Interpretation: By comparing the results, one can determine if BSO reduces the viable cell number by killing them (increased cytotoxicity signal, decreased viability signal) or by simply halting their growth (no change in cytotoxicity, decreased viability signal). Studies have shown that BSO can decrease GSH levels without causing immediate cytotoxicity, highlighting the importance of this dual-assay approach.[21]

Protocol: Detection of Reactive Oxygen Species (ROS)

Causality: This assay directly measures the primary consequence of GSH depletion—oxidative stress. Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are cell-permeable and become fluorescent upon oxidation by intracellular ROS.

Methodology:

-

Cell Culture and Treatment: Treat cells with BSO in a suitable format (e.g., 96-well black-walled plate for fluorescence reading or 6-well plate for flow cytometry).

-

Probe Loading:

-

After BSO treatment, remove the media and wash cells with warm PBS or HBSS.

-

Incubate cells with 5-10 µM DCFH-DA in PBS for 30 minutes at 37°C, protected from light.

-

-

Measurement:

Conclusion

The in vitro toxicology profile of this compound sulfoximine is intrinsically linked to its potent and specific inhibition of glutathione synthesis. This action disrupts cellular redox homeostasis, leading to a spectrum of outcomes including direct cytotoxicity through the induction of apoptosis and ferroptosis, and, most notably, the sensitization of cancer cells to a wide array of chemotherapeutic agents and radiation. A rigorous in vitro assessment demands a multi-parametric approach, beginning with the confirmation of GSH depletion, followed by careful characterization of its impact on cell viability, oxidative stress, and specific cell death pathways. Understanding this profile is critical for leveraging BSO as a powerful research tool and for exploring its therapeutic potential in overcoming drug resistance in oncology.

References

- Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. (n.d.).

- The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO). (2005). BMC Neuroscience. [Link]

- Inhibition of Glutathione Synthesis Reverses Bcl-2-mediated Cisplatin Resistance. (n.d.). Cancer Research. [Link]

- Cell-based assay using glutathione-depleted HepaRG and HepG2 human liver cells for predicting drug-induced liver injury. (2018). Journal of Pharmacological and Toxicological Methods. [Link]

- Intracellular Oxidative Stress Levels are Significantly Associated with the Green Autofluorescence Intensity of Buthionine Sulfoximine. (2021). bioRxiv. [Link]

- Hep G2 Hepatocyte Glutathione Assay. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

- Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma. (2008). Molecular Cancer. [Link]

- In vitro and in vivo comparison between the effects of treatment with adenosine triphosphate and treatment with buthionine sulfoximine on chemosensitization and tumour growth of B16 melanoma. (2002). British Journal of Cancer. [Link]

- Inhibition of glutathione metabolism can limit the development of pancreatic cancer. (2020). World Journal of Gastrointestinal Oncology. [Link]

- Potentiation of doxorubicin cytotoxicity by buthionine sulfoximine in multidrug-resistant human breast tumor cells. (1989). Biochemical Pharmacology. [Link]

- Assessment of intracellular glutathione (GSH) level using Ellman's reagent. (2018). protocols.io. [Link]

- Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells. (1986).

- BSO induces ROS overproduction, apoptosis, and DNA damage. (2008).

- Effect of BSO on cell viability and apoptosis of biliary tract cancer cells. (2020).

- Glutathione depletion by BSO promotes ferroptosis induced by FAC in human fibroblasts. (2021).

- BSO enhances the cytotoxic effect of doxorubicin and cyclophosphamide in BL cell lines. (2022).

- Effect of this compound-S,R-sulfoximine on Cytotoxicity and DNA Cross-Linking Induced by Bifunctional DNA-reactive Cytostatic Drugs in Human Melanoma Cells. (1987). Cancer Research. [Link]

- Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells. (1986). University of Arizona. [Link]

- Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells. (1986). Arizona Board of Regents. [Link]

- Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. (2013). Toxicological Research. [Link]

- Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment. (2020). Frontiers in Cardiovascular Medicine. [Link]

- Depletion of glutathione by buthionine sulfoxine is cytotoxic for human neuroblastoma cell lines via apoptosis. (1999). Experimental Cell Research. [Link]

- Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. (2021). Toxicology in Vitro. [Link]

- Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase. (2021).

- Inhibition of glutathione production by L-S,R-buthionine sulfoximine activates hepatic ascorbate synthesis - A unique anti-oxidative stress mechanism in mice. (2017). Free Radical Biology and Medicine. [Link]

- The Chemistry and Biology of Ferroptosis. (2017). Cell. [Link]

- Impact of BSo-induced oxidative stress on oocyte fertilization: An in-vitro study. (2015). International Journal of Reproductive BioMedicine. [Link]

- Differential Cytotoxicity of Buthionine Sulfoximine to "Normal" and Transformed Human Lung Fibroblast Cells. (1993). Cancer Chemotherapy and Pharmacology. [Link]

- Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. (2011).

- Selective toxicity of buthionine sulfoximine (BSO) to melanoma cells in vitro and in vivo. (1998).

- Caspase inhibitors block apoptosis induced by BSO but not following IL-3 withdrawal. (1999).

- Micro-method for the determination of glutathione in human blood. (2012). Clinica Chimica Acta. [Link]

- Glutathione Assay (Colorimetric). (n.d.). G-Biosciences. [Link]

- Intracellular Oxidative Stress Levels are Significantly Associated with the Green Autofluorescence Intensity of Buthionine Sulfoximine-Treated B16-F10 Cells. (2021). bioRxiv. [Link]

- BSO potentiates HCH induced cytotoxicity in leukemic cells. (2016).

- Effects of As2O3 combined with BSO on apoptotic induction and specific protein levels. (2006).

- Glutathione depletion by L-buthionine sulfoximine antagonizes taxol cytotoxicity. (1993). Cancer Chemotherapy and Pharmacology. [Link]

- Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry. (2020). STAR Protocols. [Link]

- BSO decreased cell proliferation and induced cell apoptosis in ESCC. (2021).

- Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress. (2002). Leukemia & Lymphoma. [Link]

- Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. (1991).

- The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine. (2016). Oncology Letters. [Link]

Sources

- 1. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. In vitro and in vivo comparison between the effects of treatment with adenosine triphosphate and treatment with buthionine sulfoximine on chemosensitization and tumour growth of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Depletion of glutathione by buthionine sulfoxine is cytotoxic for human neuroblastoma cell lines via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Potentiation of doxorubicin cytotoxicity by buthionine sulfoximine in multidrug-resistant human breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Glutathione depletion by L-buthionine sulfoximine antagonizes taxol cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]

- 20. Micro-method for the determination of glutathione in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differentiating Changes in Glutathione Levels from Cytotoxic Events Using Multiplexed Assays [promega.sg]

- 22. biorxiv.org [biorxiv.org]

Pharmacokinetics of D,L-buthionine sulfoximine in animal models

An In-Depth Technical Guide to the Pharmacokinetics of D,L-Buthionine Sulfoximine in Preclinical Animal Models

Introduction

This compound sulfoximine (BSO) is a potent and specific synthetic amino acid that serves as a critical tool in biomedical research, particularly in oncology and toxicology.[1][2] Its primary function is the irreversible inhibition of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in the biosynthesis of glutathione (GSH).[3][4] Glutathione, a tripeptide, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox balance.[5][6]

Elevated intracellular GSH levels have been strongly associated with resistance to various chemotherapeutic agents and radiation therapy.[1][2] By depleting cellular GSH stores, BSO can sensitize resistant tumor cells to the cytotoxic effects of these treatments, a mechanism that has been extensively explored in preclinical studies.[1][7][8][9] This guide provides a comprehensive overview of the pharmacokinetics of BSO in common animal models, offering field-proven insights into experimental design, methodologies, and data interpretation for researchers, scientists, and drug development professionals.

Section 1: Core Mechanism of Action

To understand the pharmacokinetics of BSO, it is essential to first grasp its pharmacodynamic effect at the molecular level. BSO exerts its biological activity by targeting the de novo synthesis of glutathione.

The synthesis of GSH is a two-step enzymatic process. The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by γ-glutamylcysteine synthetase (GCS). BSO is a highly specific and potent inhibitor of this enzyme.[3][4] It acts as a transition-state analogue, binding to the enzyme and undergoing phosphorylation by ATP, which results in a tightly bound, essentially irreversible complex that inactivates the enzyme.[3] This targeted inhibition prevents the cell from replenishing its GSH stores, leading to a progressive depletion of the intracellular glutathione pool. This depletion, in turn, renders cells more vulnerable to oxidative stress and the cytotoxic effects of various anticancer agents.[6][10]

It is noteworthy that the inhibitory activity of BSO is stereospecific. The L-buthionine-S-sulfoximine isomer is the pharmacologically active component, while the D-buthionine sulfoximine and the sulfoxide or sulfone analogs are weak or ineffective inhibitors.[3][11]

Section 2: Pharmacokinetic Profiles in Key Animal Models

The pharmacokinetic properties of BSO have been most extensively studied in mice, with additional data available from studies in rats. A crucial insight from these studies is the frequent disconnect between plasma drug concentration and the pharmacodynamic effect of tissue GSH depletion.[12][13]

Mouse Pharmacokinetics

-

Absorption and Bioavailability : Following oral administration, the bioavailability of BSO based on plasma levels is extremely low.[12][13] This suggests extensive first-pass metabolism or rapid uptake into tissues from the portal circulation. Despite low plasma concentrations, oral BSO administration achieves comparable tissue glutathione depletion to intravenous administration, indicating that plasma levels are not a reliable surrogate for its biological activity.[12][13]

-

Distribution : BSO distributes effectively into tissues. In mice, the steady-state volume of distribution (Vd) has been reported to be approximately 280 ml/kg.[12][13] Administration of BSO, either via injection or in drinking water, leads to significant GSH depletion in a wide range of organs, including the liver, kidney, brain, lung, heart, and pancreas.[14][15]

-

Metabolism : The rapid clearance and low oral bioavailability point towards significant metabolism, although specific metabolic pathways in mice are not fully elucidated in the available literature. An α-methyl analog of BSO was developed to be less susceptible to degradative metabolism.[4]

-

Excretion and Elimination : When administered intravenously to mice, BSO is eliminated rapidly from the plasma in a biexponential fashion.[12][13] The initial phase has a very short half-life of about 4.9 minutes, with a terminal phase half-life of approximately 36.7 minutes.[12][13]

Table 1: Summary of BSO Pharmacokinetic Parameters in Mice (IV Administration)

| Parameter | Value | Reference |

|---|---|---|

| Initial Phase Half-life (t½α) | 4.9 min | [12][13] |

| Terminal Phase Half-life (t½β) | 36.7 min | [12][13] |

| Plasma Clearance (CL) | 28.1 ml/min/kg | [12][13] |

| Volume of Distribution (Vd) | 280 ml/kg | [12][13] |

| Oral Bioavailability (Plasma) | Extremely Low |[12][13] |

Rat Pharmacokinetics

While detailed pharmacokinetic parameters for BSO in rats are less frequently published than for mice, the fundamental principles are expected to be similar. Studies have focused on developing robust analytical methods for quantifying BSO in rat plasma, which is a prerequisite for conducting such pharmacokinetic investigations.[16][17] These methods, typically involving HPLC with fluorescence detection, enable the determination of BSO concentrations in biological matrices, allowing for pharmacokinetic and pharmacodynamic studies in this species.[16]

Section 3: Experimental Design & Methodologies

The success of in vivo studies using BSO hinges on rigorous and well-validated experimental protocols. As a Senior Application Scientist, the causality behind procedural choices is as important as the procedure itself.

Administration Protocols

The choice of administration route is a critical decision driven by the experimental objective, such as achieving peak exposure versus sustained depletion.[18]

Protocol 1: Oral Administration for Continuous GSH Depletion

-

Rationale : This method is ideal for long-term studies where sustained GSH depletion is required without the stress of repeated injections. It has been shown to effectively deplete GSH in various organs without causing overt toxicity at appropriate concentrations.[14]

-

Methodology :

-

Prepare a stock solution of BSO in sterile water. BSO solubility should be confirmed with the supplier.[19][20]

-

Dilute the stock solution into the animals' drinking water to the desired final concentration (e.g., 20 mM has been shown to be effective and non-toxic in mice).[14]

-

Protect water bottles from light, as some compounds can be light-sensitive.

-

Replace the BSO-containing water every 2-3 days to ensure stability and freshness.

-

Monitor water intake to ensure animals are not avoiding the treated water, which could lead to dehydration and variable dosing.

-

Protocol 2: Intraperitoneal (IP) Injection for Acute Dosing

-

Rationale : IP injection is a common and technically straightforward method for delivering a precise bolus dose that is rapidly absorbed into the systemic circulation. It is frequently used in chemosensitization studies where GSH depletion is needed shortly before administration of a second agent.[7][15][21]

-

Methodology :

-

Dissolve BSO in a sterile, isotonic vehicle (e.g., 0.9% saline) to the desired concentration.

-

Properly restrain the animal (mouse or rat). Position the animal with its head tilted downwards.

-

Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[22]

-

Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.

-

Inject the BSO solution slowly. The typical injection volume for a mouse is up to 0.5 mL.

-

For repeated dosing schedules (e.g., every 12 hours), alternate injection sides.[7][22]

-

Bioanalytical Methods for BSO Quantification

-

Rationale : Quantifying BSO in plasma or tissue is essential for formal pharmacokinetic studies. The primary challenge is that BSO lacks a native chromophore, making standard UV detection difficult.[23] Therefore, derivatization to attach a fluorescent tag is the gold standard.

-

Protocol 3: HPLC with Pre-Column Derivatization and Fluorescence Detection

-

Sample Preparation : Collect blood into heparinized tubes and centrifuge to obtain plasma. For tissues, homogenize in a suitable buffer and perform protein precipitation with an agent like perchloric acid or acetonitrile.

-

Derivatization : React the BSO in the sample extract with a fluorescent labeling agent. Common agents include dansyl chloride or o-phthalaldehyde (OPA) under optimized pH and temperature conditions.[16][24]

-

Chromatographic Separation : Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, to separate the BSO derivative from other sample components.[16]

-

Detection : Use a fluorescence detector set to the specific excitation and emission wavelengths of the chosen derivative (e.g., for dansyl chloride, excitation at ~335 nm and emission at ~525 nm).[16]

-

Quantification : Create a standard curve using known concentrations of BSO in a matching matrix (e.g., control plasma) to quantify the BSO concentration in the unknown samples.

-

Section 4: Application in Preclinical Research: A Chemosensitization Model

A primary application of BSO in animal models is to investigate its potential to enhance the efficacy of chemotherapeutic drugs.[1]

Example Workflow: BSO and Melphalan in a B16 Melanoma Mouse Model

This workflow describes a conceptual experiment based on published studies demonstrating the synergy between BSO and the alkylating agent melphalan.[9][12][13]

-

Model Establishment : Immunocompromised mice (e.g., C57BL/6 for syngeneic B16 models) are inoculated subcutaneously with B16 melanoma cells. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Animal Grouping : Animals are randomized into four groups: (1) Vehicle Control, (2) BSO alone, (3) Melphalan alone, and (4) BSO + Melphalan.

-

Dosing Regimen :

-

The BSO + Melphalan group receives BSO (e.g., via IP injection or in drinking water) for a period sufficient to deplete tumor GSH levels (e.g., 2-4 hours before melphalan administration for acute models, or several days for continuous models).[15]

-

Melphalan is administered (e.g., via IV or IP injection) at a predetermined dose.

-

The single-agent groups receive their respective treatments and the corresponding vehicle for the other agent.

-

-

Monitoring and Endpoints :

-

Efficacy : Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal survival is also a key endpoint.

-

Pharmacodynamics : Satellite groups of animals may be used to collect tumor and normal tissues at specific time points to confirm GSH depletion.

-

Toxicity : Animal body weight and clinical signs of toxicity (e.g., changes in posture, activity, grooming) are monitored daily. At high doses, BSO can potentiate melphalan-induced bone marrow and renal toxicity, which can be assessed by complete blood counts and histopathology at the end of the study.[12][13]

-

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined effect of buthionine sulfoximine and cyclophosphamide upon murine tumours and bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of buthionine sulfoximine on the sensitivity to doxorubicin of parent and MDR tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Melanoma cytotoxicity of buthionine sulfoximine (BSO) alone and in combination with 3,4-dihydroxybenzylamine and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of glutathione metabolism can limit the development of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective pharmacokinetics of L-buthionine SR-sulfoximine in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of buthionine sulfoximine (NSC 326231) and its effect on melphalan-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel model of continuous depletion of glutathione in mice treated with L-buthionine (S,R)-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of L-buthionin (SR)-sulfoximine, gamma-glutamylcysteine synthetase inhibitor in rat plasma with HPLC after prelabeling with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. selleckchem.com [selleckchem.com]

- 21. az.research.umich.edu [az.research.umich.edu]

- 22. animal.research.wvu.edu [animal.research.wvu.edu]

- 23. l-Buthionine Sulfoximine Detection and Quantification in Polyurea Dendrimer Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of L-buthionine-(S,R)-sulfoximine in plasma by high-performance liquid chromatography with o-phthalaldehyde derivatization and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D,L-Buthionine Sulfoximine's Effect on Cellular Redox Potential

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of D,L-Buthionine sulfoximine (BSO) to modulate cellular redox potential. We will delve into the core mechanism of BSO, its profound impact on glutathione homeostasis, and provide detailed, field-proven methodologies to quantify the resulting oxidative shift.

Introduction: The Cellular Redox Landscape and the Central Role of Glutathione

The concept of cellular redox potential is fundamental to understanding cell physiology and pathology. It represents the balance between oxidizing and reducing species within a cell, a tightly regulated equilibrium crucial for a myriad of cellular processes, including signal transduction, enzymatic activity, and defense against oxidative damage. A key player in maintaining this delicate balance is the tripeptide glutathione (GSH), the most abundant non-protein thiol in mammalian cells.

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a primary indicator of the cellular redox state. In healthy, proliferating cells, the GSH/GSSG ratio is high, reflecting a predominantly reducing environment. A shift towards a more oxidizing environment, characterized by a decrease in this ratio, is indicative of oxidative stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This compound Sulfoximine (BSO): A Potent Modulator of Glutathione Synthesis

This compound sulfoximine is a specific and irreversible inhibitor of glutamate-cysteine ligase (GCL), formerly known as gamma-glutamylcysteine synthetase.[1][2] GCL is the rate-limiting enzyme in the de novo synthesis of glutathione, catalyzing the first of two ATP-dependent steps.[1] By inhibiting GCL, BSO effectively shuts down the primary pathway for replenishing cellular GSH pools. This leads to a time- and concentration-dependent depletion of intracellular GSH, thereby shifting the cellular redox potential towards a more oxidized state and inducing oxidative stress.[3][4] This property of BSO has made it an invaluable tool in studying the roles of glutathione and oxidative stress in various biological processes and a potential therapeutic agent for sensitizing cancer cells to chemotherapy.[2]

Mechanism of Action of BSO

The following diagram illustrates the glutathione synthesis pathway and the inhibitory action of BSO.

Caption: Mechanism of BSO Inhibition of Glutathione Synthesis.

Quantifying the Impact of BSO on Cellular Redox Potential

To accurately assess the effects of BSO, it is crucial to employ robust and validated methods for measuring the changes in cellular redox potential. This section provides detailed protocols for two widely used approaches: the determination of the GSH/GSSG ratio and the use of redox-sensitive fluorescent probes.

Determination of the GSH/GSSG Ratio using a DTNB-based Colorimetric Assay

This method, also known as the Tietze assay, is a classic and reliable technique for quantifying total glutathione (GSH + GSSG) and GSSG. The principle relies on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. To measure GSSG specifically, GSH is first masked with a scavenging agent like 2-vinylpyridine. The GSH/GSSG ratio is then calculated from these measurements.

Experimental Protocol:

1. Cell Culture and BSO Treatment: a. Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. b. Prepare a stock solution of BSO in sterile water or cell culture medium. c. Treat the cells with the desired concentrations of BSO (e.g., 10 µM to 1 mM) for a specified duration (e.g., 24 to 72 hours). Include an untreated control group.[5]

2. Sample Preparation: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. For adherent cells, detach them using a cell scraper in ice-cold PBS. For suspension cells, pellet them by centrifugation. c. Lyse the cells in a deproteinizing agent, such as 5% 5-sulfosalicylic acid (SSA), to prevent GSH oxidation.[6] d. Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. e. Collect the supernatant, which contains the glutathione.

3. Measurement of Total Glutathione (GSH + GSSG): a. Prepare a standard curve using known concentrations of GSH. b. In a 96-well plate, add your sample supernatant, GSH standards, and a blank (deproteinizing agent). c. Add the reaction mixture containing DTNB and glutathione reductase in a suitable buffer. d. Add NADPH to initiate the reaction. e. Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of color change is proportional to the total glutathione concentration.[6]

4. Measurement of Oxidized Glutathione (GSSG): a. To a separate aliquot of your sample supernatant, add a GSH scavenging agent (e.g., 2-vinylpyridine) and incubate to mask the GSH. b. Follow the same procedure as for total glutathione measurement (steps 3b-3e). The rate of color change in this case is proportional to the GSSG concentration.[7]

5. Calculation of GSH/GSSG Ratio: a. Determine the concentrations of total glutathione and GSSG from the standard curves. b. Calculate the concentration of reduced glutathione (GSH) using the formula: [GSH] = [Total Glutathione] - (2 x [GSSG]) . c. Calculate the GSH/GSSG ratio.

The following diagram outlines the experimental workflow for determining the GSH/GSSG ratio.

Caption: Workflow for GSH/GSSG Ratio Determination.

Assessment of Oxidative Stress using the Redox-Sensitive Fluorescent Probe 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

DCFH-DA is a cell-permeable probe that is widely used to measure intracellular reactive oxygen species (ROS) and assess oxidative stress.[8] Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using fluorescence microscopy, a plate reader, or flow cytometry.[9][10]

Experimental Protocol:

1. Cell Culture and BSO Treatment: a. Follow the same procedure as described in section 3.1.1.

2. Staining with DCFH-DA: a. After BSO treatment, remove the culture medium and wash the cells once with warm, serum-free medium or PBS. b. Prepare a working solution of DCFH-DA in serum-free medium (typically 5-20 µM). Protect the solution from light.[11][12] c. Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with warm serum-free medium or PBS to remove excess probe.

3. Fluorescence Measurement: a. Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using an appropriate filter set (excitation ~488 nm, emission ~525 nm). Capture images for qualitative and semi-quantitative analysis. b. Fluorescence Plate Reader: Add fresh serum-free medium or PBS to the wells and measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths. c. Flow Cytometry: Detach the cells (if adherent) and resuspend them in PBS. Analyze the fluorescence of individual cells using a flow cytometer. This method provides quantitative data on the distribution of ROS levels within the cell population.[9]

4. Data Analysis: a. For microscopy, analyze the fluorescence intensity of individual cells or regions of interest. b. For plate reader data, normalize the fluorescence intensity of treated cells to that of untreated controls. c. For flow cytometry, determine the mean fluorescence intensity (MFI) of the cell population.

Important Considerations for DCFH-DA Assay:

-

Autofluorescence: Include a control of unstained cells to measure background autofluorescence.

-

Positive Control: Use a known ROS inducer (e.g., H₂O₂) as a positive control to validate the assay.[11]

-

Probe Artifacts: Be aware that DCFH-DA can be prone to auto-oxidation and its fluorescence can be influenced by factors other than ROS.[10] Therefore, results should be interpreted with caution and, if possible, validated with another method.

Expected Outcomes and Data Presentation

Treatment of cells with BSO is expected to lead to a dose- and time-dependent decrease in intracellular GSH levels and a corresponding decrease in the GSH/GSSG ratio, indicating a shift towards a more oxidizing cellular environment. This can be accompanied by an increase in ROS levels, as detected by probes like DCFH-DA.

Table 1: Representative Data of BSO-induced GSH Depletion in Various Cancer Cell Lines

| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |

| SNU-1 (Stomach Cancer) | 0.02 mM | 2 days | 71.5% | [5] |

| SNU-1 (Stomach Cancer) | 1 mM | 2 days | 75.7% | [5] |

| OVCAR-3 (Ovarian Cancer) | 1 mM | 2 days | 74.1% | [5] |

| Ht22 (Neuronal) | 0.03 mM | 15 hours | 65% | [3] |

| Ht22 (Neuronal) | 10 mM | 15 hours | 78% | [3] |

| PW (B-cell lymphoma) | Not specified | 24 hours | 95% (total GSH) | [2] |

Table 2: Example of BSO's Effect on Oxidative Stress Markers in Mice

| Treatment Group | GSH (nmol/mg protein) | Catalase (U/mg protein) | GPX (U/mg protein) | SOD (U/mg protein) | MDA (nmol/mg protein) | Reference |

| Control | 25.4 ± 2.1 | 1.8 ± 0.2 | 0.45 ± 0.05 | 3.2 ± 0.4 | 1.2 ± 0.1 | [4] |

| BSO-treated | 10.2 ± 1.5 | 0.9 ± 0.1 | 0.21 ± 0.03 | 1.9 ± 0.3 | 2.5 ± 0.3 | [4] |

| Statistically significant difference compared to the control group (P<0.001). Data are presented as mean ± SD. |

Conclusion

This compound sulfoximine is a powerful and specific tool for investigating the role of glutathione and redox potential in cellular physiology and disease. By irreversibly inhibiting GCL, BSO provides a reliable method for depleting cellular GSH and inducing a controlled state of oxidative stress. The detailed protocols provided in this guide for measuring the GSH/GSSG ratio and assessing ROS levels will enable researchers to accurately quantify the impact of BSO on the cellular redox environment. A thorough understanding of these techniques is essential for generating robust and reproducible data in the fields of cancer biology, neurobiology, and drug development.

References

- Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. JoVE. [Link]

- GSH/GSSG Ratio Assay (GSH/GSSG).

- The effect of BSO-induced oxidative stress on histologic feature of testis: testosterone secretion and semen parameters in mice.

- DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. [Link]

- Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines.

- A colorimetric method to measure oxidized, reduced and total glutathione levels in erythrocytes. De Gruyter. [Link]

- The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO). BioMed Central. [Link]

- Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line. PubMed. [Link]

- Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations.

- Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status.

- GSSG/GSH Quantification Kit Technical Manual. Interchim. [Link]

- The glutathione synthesis inhibitor buthionine sulfoximine synergistically enhanced melphalan activity against preclinical models of multiple myeloma.

- Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE.

- Glutathione Assay (Colorimetric). G-Biosciences. [Link]

- Effects of the modulation of redox state by BSO or NAC on the induction of HL-60 cell differentiation, differentiation itself and apoptosis after treatments with PKC inhibitor.

- Analysis of BSO-induced oxidative stress, total glutathione levels, superoxide dismutase (SOD) activity, and cell morphology and viability in HT22 cells.

- Graphviz. Graphviz. [Link]

- DOT Language. Graphviz. [Link]

- New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. MDPI. [Link]

- GLUTATHIONE SYNTHESIS.

- Graphviz: How to go from .dot to a graph?. Stack Overflow. [Link]

- User Guide. graphviz. [Link]

- Preparation of Tissue Culture Cell Lines for Flow Cytometry Protocol. Bio-Rad Antibodies. [Link]

- What is the best protocol to detect ROS in cell culture using CM-H2DCFDA?.

Sources

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of BSO-induced oxidative stress on histologic feature of testis: testosterone secretion and semen parameters in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencellonline.com [sciencellonline.com]

- 7. interchim.fr [interchim.fr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 10. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioquochem.com [bioquochem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

D,L-Buthionine Sulfoximine (BSO) in Cancer Research: Application Notes and Protocols

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of D,L-Buthionine Sulfoximine (BSO) in cancer research. This document delves into the core mechanism of BSO, its synergistic effects with conventional cancer therapies, and its emerging role in inducing novel cell death pathways. Detailed, field-proven protocols are provided to facilitate the practical implementation of BSO in both in vitro and in vivo experimental settings.

Foundational Principles: The "Why" Behind BSO in Oncology

This compound Sulfoximine is a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (GSH).[1][2] Glutathione, a tripeptide, is the most abundant intracellular non-protein thiol and plays a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics (including many chemotherapeutic agents), and maintenance of redox homeostasis.[3][4]

Many cancer cells exhibit elevated intracellular GSH levels, which contributes significantly to their resistance to both chemotherapy and radiotherapy.[5][6] By inhibiting GSH synthesis, BSO depletes intracellular GSH stores, thereby sensitizing cancer cells to the cytotoxic effects of various anti-cancer treatments. This chemosensitization and radiosensitization is a cornerstone of BSO's application in cancer research.[5][6]

Mechanism of Action: A Visual Guide

The primary mechanism of BSO is the irreversible inhibition of γ-GCS, which catalyzes the first step in GSH synthesis. This leads to a time- and concentration-dependent depletion of intracellular GSH.

Caption: BSO inhibits γ-GCS, blocking glutathione synthesis.

Application I: Chemosensitization

BSO has been extensively studied as a chemosensitizing agent in combination with a wide range of cytotoxic drugs, including alkylating agents (e.g., melphalan, cisplatin) and topoisomerase inhibitors.[5][7] The rationale is that GSH depletion enhances the efficacy of these drugs by preventing their detoxification and increasing the accumulation of drug-induced DNA damage.

Quantitative Insights: BSO-Induced GSH Depletion and Chemosensitization

The following table summarizes representative data on the effect of BSO on GSH levels and its chemosensitizing effects in different cancer cell lines.

| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Chemotherapeutic Agent | Sensitization Effect | Reference |

| A549 (Human Lung Carcinoma) | 5-10 mM | 60 hours | >99% | - | Growth inhibition | [8] |

| SNU-1 (Human Stomach Cancer) | 1-2 mM | 48 hours | 75-76% | Cisplatin, Carboplatin | Marked enhancement of cytotoxicity | [5] |

| OVCAR-3 (Human Ovarian Cancer) | 1-2 mM | 48 hours | 63-74% | Cisplatin, Carboplatin | Marked enhancement of cytotoxicity | [5] |

| ZAZ and M14 (Melanoma) | 50 µM | 48 hours | 95% | BCNU | Synergistic enhancement of activity | [9] |

Experimental Workflow: In Vitro Chemosensitization Study

Caption: Workflow for in vitro chemosensitization experiments.

Protocol: In Vitro BSO Treatment and Cell Viability Assay (MTT)